2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile 2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC13725705
InChI: InChI=1S/C12H10N2OS/c1-8-12(16-7-14-8)9-3-4-10(6-13)11(5-9)15-2/h3-5,7H,1-2H3
SMILES: CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC
Molecular Formula: C12H10N2OS
Molecular Weight: 230.29 g/mol

2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile

CAS No.:

Cat. No.: VC13725705

Molecular Formula: C12H10N2OS

Molecular Weight: 230.29 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4-(4-methylthiazol-5-yl)benzonitrile -

Specification

Molecular Formula C12H10N2OS
Molecular Weight 230.29 g/mol
IUPAC Name 2-methoxy-4-(4-methyl-1,3-thiazol-5-yl)benzonitrile
Standard InChI InChI=1S/C12H10N2OS/c1-8-12(16-7-14-8)9-3-4-10(6-13)11(5-9)15-2/h3-5,7H,1-2H3
Standard InChI Key AOJGUJIXORGRBT-UHFFFAOYSA-N
SMILES CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC
Canonical SMILES CC1=C(SC=N1)C2=CC(=C(C=C2)C#N)OC

Introduction

Structural and Chemical Characteristics

The compound’s molecular formula is C₁₂H₉N₂OS, with a molecular weight of 235.28 g/mol. Key structural features include:

  • Benzonitrile backbone: Provides rigidity and polarity due to the cyano group.

  • 2-Methoxy substituent: Enhances electron density on the aromatic ring, influencing reactivity in electrophilic substitution reactions.

  • 4-Methylthiazol-5-yl group: Introduces a nitrogen- and sulfur-containing heterocycle, often associated with biological activity .

Physicochemical Properties (Estimated)

PropertyValue/Description
Melting Point120–125 °C (predicted)
Boiling Point320–325 °C (predicted)
SolubilitySlightly soluble in polar solvents (e.g., DMSO, ethanol); insoluble in water
LogP (Partition Coefficient)2.1 (indicative of moderate lipophilicity)
StabilityStable under inert conditions; sensitive to strong acids/bases

Synthesis and Manufacturing

The synthesis of 2-methoxy-4-(4-methylthiazol-5-yl)benzonitrile can be inferred from methodologies used for analogous compounds :

Step 1: Formation of the Benzonitrile Core

  • Starting Material: 3-Methoxy-4-methylbenzoic acid is treated with thionyl chloride to form 3-methoxy-4-methylbenzoyl chloride .

  • Amination and Dehydration: Reaction with aqueous ammonia yields the corresponding amide, which is dehydrated using agents like phosphorus oxychloride to produce 3-methoxy-4-methylbenzonitrile .

Step 3: Final Functionalization

Hydrolysis of intermediates under controlled conditions (e.g., using pyridine or DMSO) yields the target compound .

Key Reaction Parameters:

  • Temperature: 60–90 °C for cyclization steps.

  • Solvents: Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Catalysts: Lewis acids (e.g., ZnCl₂) for thiazole formation .

Biological Activity and Applications

While direct data on 2-methoxy-4-(4-methylthiazol-5-yl)benzonitrile are scarce, structurally related compounds exhibit notable bioactivity:

Antimicrobial Properties

  • Methoxy-Benzonitrile Derivatives: Show activity against Gram-positive bacteria (e.g., Staphylococcus aureus) due to interference with cell wall synthesis .

Industrial and Research Applications

  • Pharmaceutical Intermediates: Serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents.

  • Materials Science: The conjugated π-system and polar groups make it a candidate for organic semiconductors.

Future Perspectives

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications to the thiazole and methoxy groups could optimize bioactivity.

  • Green Synthesis: Developing catalytic methods to reduce reliance on hazardous reagents like thionyl chloride .

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